

Application Notes and Protocols for C.I. 16150 in Tissue Staining

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For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. 16150, a synthetic red azo dye, is a versatile tool in histological applications. Also known by various names including Acid Red 26, Ponceau R, Ponceau de Xylidine, and Xylidine Ponceau, this anionic dye is primarily utilized for its affinity to positively charged protein components in tissue samples.[1] Its most prominent and well-documented application is as a key ingredient in Masson's trichrome staining protocols, where it imparts a characteristic orange-red hue to cytoplasmic structures, muscle, and erythrocytes.[2][3][4][5] This document provides detailed application notes and protocols for the use of C.I. 16150 in the staining of tissue samples.

Physicochemical Properties and Staining Mechanism

C.I. 16150 is a water-soluble sodium salt with a molecular weight of 480.42 g/mol .[2] As an acid dye, its staining capability is rooted in the electrostatic interaction between the negatively charged sulfonate groups of the dye molecule and the positively charged amino groups of proteins, primarily in the cytoplasm. This ionic bonding results in the selective red-to-orange staining of these structures. The intensity of the staining can be influenced by factors such as the pH of the staining solution and the protein composition of the tissue.



Primary Applications in Histology

The principal application of C.I. 16150 is as a cytoplasmic counterstain. It is a fundamental component of the Masson's trichrome stain, a technique used to differentiate cellular elements, muscle fibers, and collagen. In this context, it is typically used in conjunction with other dyes like Biebrich scarlet or acid fuchsin to stain cytoplasm and muscle, while collagen is subsequently stained with a contrasting color, such as green or blue.

While less common, C.I. 16150 can also be employed as a standalone cytoplasmic stain to provide a general morphological overview of tissue sections. This can be particularly useful for providing high-contrast visualization of cellular cytoplasm against the nucleus when a blue nuclear counterstain like hematoxylin is used.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of C.I. 16150 in histological staining. It is important to note that optimal conditions may vary depending on the specific tissue type, fixation method, and desired staining intensity. Researchers are encouraged to optimize these parameters for their specific experimental needs.



Parameter	Recommended Range/Value	Notes
Working Concentration	0.5% - 1.0% (w/v) in aqueous solution	For use in Masson's Trichrome, it is often combined with other acid dyes.
Solvent	Distilled or deionized water	
pH of Staining Solution	2.5 - 3.5 (acidic)	Achieved by adding 1% acetic acid to the aqueous solution.
Fixation	10% Neutral Buffered Formalin (NBF) is standard.	Compatible with most common fixatives.
Tissue Section Thickness	4 - 6 μm	For paraffin-embedded tissues.
Incubation Time	5 - 15 minutes	Shorter times for general counterstaining, longer for more intense color.
Differentiation	1% Acetic Acid solution	Used to remove excess stain and improve contrast.

Experimental Protocols

Protocol 1: C.I. 16150 as part of a Masson's Trichrome Staining Solution

This protocol describes the preparation of a Ponceau-Fuchsin solution, a common component of Masson's Trichrome stain, which utilizes C.I. 16150 (Ponceau de Xylidine).

Reagents and Materials:

- C.I. 16150 (Ponceau de Xylidine/Acid Red 26) powder
- · Acid Fuchsin powder
- Distilled water



- Glacial Acetic Acid
- Formalin-fixed, paraffin-embedded tissue sections on slides
- Standard deparaffinization and rehydration reagents (Xylene, graded alcohols)
- Weigert's Iron Hematoxylin (for nuclear staining)
- Phosphomolybdic/Phosphotungstic acid solution
- Aniline Blue or Light Green solution (for collagen staining)
- · Mounting medium and coverslips

Procedure:

- Preparation of Ponceau-Fuchsin Solution:
 - Dissolve 0.5 g of C.I. 16150 (Ponceau de Xylidine) and 0.5 g of Acid Fuchsin in 100 ml of distilled water.
 - Add 1 ml of glacial acetic acid to the solution and mix well.
- Deparaffinization and Rehydration:
 - Deparaffinize tissue sections in xylene.
 - Rehydrate through a graded series of alcohol to distilled water.
- Nuclear Staining:
 - Stain with Weigert's Iron Hematoxylin for 10 minutes.
 - Wash in running tap water.
- Cytoplasmic Staining:
 - Apply the prepared Ponceau-Fuchsin solution for 5-10 minutes.



- Rinse with distilled water.
- · Differentiation and Mordanting:
 - Treat with a phosphomolybdic/phosphotungstic acid solution.
- Collagen Staining:
 - Counterstain with Aniline Blue or Light Green solution.
- Dehydration and Mounting:
 - Dehydrate through graded alcohols, clear in xylene, and mount with a permanent mounting medium.

Expected Results:

- · Nuclei: Black/dark blue
- Cytoplasm, Muscle, Erythrocytes: Red/Orange
- Collagen: Blue or Green

Protocol 2: C.I. 16150 as a Standalone Cytoplasmic Stain

This protocol provides a general guideline for using C.I. 16150 as a simple cytoplasmic counterstain.

Reagents and Materials:

- C.I. 16150 (Acid Red 26) powder
- Distilled water
- Glacial Acetic Acid
- Formalin-fixed, paraffin-embedded or frozen tissue sections on slides
- Standard deparaffinization and rehydration reagents (if applicable)



- · Hematoxylin (e.g., Mayer's or Gill's) for nuclear counterstaining
- Mounting medium and coverslips

Procedure:

- Preparation of C.I. 16150 Staining Solution (0.5% aqueous):
 - Dissolve 0.5 g of C.I. 16150 powder in 100 ml of distilled water.
 - Add 0.5 ml of glacial acetic acid to acidify the solution.
- Tissue Preparation:
 - For paraffin sections, deparaffinize and rehydrate to distilled water.
 - For frozen sections, fix as required (e.g., in cold acetone or formalin) and rinse with distilled water.
- Nuclear Counterstain (Optional but Recommended):
 - Stain with a progressive hematoxylin (e.g., Mayer's) for 3-5 minutes.
 - Wash in tap water and "blue" the sections in Scott's tap water substitute or dilute ammonia water.
 - Rinse well in distilled water.
- Cytoplasmic Staining:
 - Immerse slides in the 0.5% C.I. 16150 staining solution for 3-5 minutes.
- Rinsing and Differentiation:
 - Briefly rinse in distilled water.
 - If necessary, differentiate in 0.2% acetic acid water for a few seconds to remove excess stain.

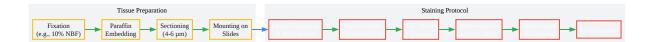


- Rinse thoroughly in distilled water.
- · Dehydration and Mounting:
 - Dehydrate through graded alcohols, clear in xylene, and mount.

Expected Results:

- · Nuclei: Blue
- Cytoplasm and other acidophilic structures: Shades of red to orange

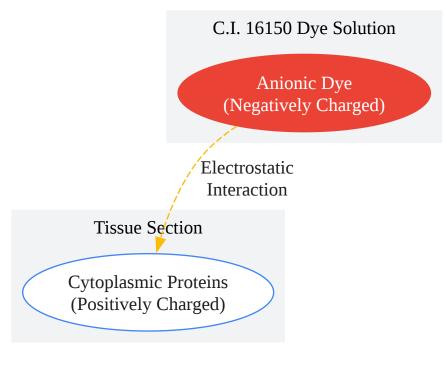
Visualizations



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Caption: General experimental workflow for staining paraffin-embedded tissue sections with C.I. 16150.





Staining Result

Stained Cytoplasm
(Red/Orange)

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Caption: Simplified mechanism of C.I. 16150 staining in tissue sections.

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References

- 1. bdbiosciences.com [bdbiosciences.com]
- 2. bdbiosciences.com [bdbiosciences.com]



- 3. Oil Red O Staining Protocol IHC WORLD [ihcworld.com]
- 4. IHC-Frozen protocols | Abcam [abcam.com]
- 5. Preparing Paraffin Tissue Sections for Staining PubMed [pubmed.ncbi.nlm.nih.gov]
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